2-(3-Chloro-2-methylbenzoyl)benzoic acid
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Overview
Description
2-(3-Chloro-2-methylbenzoyl)benzoic acid is an organic compound with the molecular formula C15H11ClO3 It is a derivative of benzoic acid, characterized by the presence of a 3-chloro-2-methylbenzoyl group attached to the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3-Chloro-2-methylbenzoyl)benzoic acid can be synthesized through a reaction involving salicylic acid and 3-(chloromethyl)benzoyl chloride. The reaction is typically carried out in acetone as a solvent, with pyridine acting as a catalyst . The process involves the formation of an ester linkage between the salicylic acid and the benzoyl chloride derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-2-methylbenzoyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzoyl group can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the functional groups.
Esterification and Hydrolysis: The ester linkage can be formed or broken under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Esterification: Acid catalysts like sulfuric acid or hydrochloric acid.
Hydrolysis: Basic conditions using sodium hydroxide or acidic conditions using hydrochloric acid.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the chlorine atom.
Oxidation and Reduction Reactions: Products vary based on the specific functional groups involved.
Esterification and Hydrolysis: Formation or cleavage of ester bonds, resulting in different ester or acid derivatives.
Scientific Research Applications
2-(3-Chloro-2-methylbenzoyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-2-methylbenzoyl)benzoic acid involves its interaction with cyclooxygenase (COX) enzymes, similar to acetylsalicylic acid. It inhibits the COX pathway, reducing the production of prostaglandins, which are mediators of inflammation and pain . The compound’s high lipophilicity allows it to be extensively distributed in tissues, contributing to its prolonged effect .
Comparison with Similar Compounds
Similar Compounds
Acetylsalicylic Acid (Aspirin): A well-known anti-inflammatory and analgesic agent.
Methyl Salicylate: Another salicylic acid derivative with similar properties.
Mesalamine: Used in the treatment of inflammatory bowel disease.
2-(2-Hydroxybenzoyl)oxybenzoic Acid: Known for its anti-inflammatory activity.
Uniqueness
2-(3-Chloro-2-methylbenzoyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its potential as an alternative to acetylsalicylic acid, with possibly fewer gastrointestinal side effects, makes it a compound of significant interest in pharmaceutical research .
Properties
IUPAC Name |
2-(3-chloro-2-methylbenzoyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO3/c1-9-10(7-4-8-13(9)16)14(17)11-5-2-3-6-12(11)15(18)19/h2-8H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJRBEUJXQHGON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C(=O)C2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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